molecular formula C12H10N4 B8568759 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole CAS No. 630389-84-3

1-(4-imidazol-1-yl-phenyl)-1H-pyrazole

Cat. No.: B8568759
CAS No.: 630389-84-3
M. Wt: 210.23 g/mol
InChI Key: WFYVLCOPNLQQKI-UHFFFAOYSA-N
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Description

1-(4-imidazol-1-yl-phenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H10N4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole derivatives is their antimicrobial properties. Research has demonstrated that several synthesized compounds exhibit significant antibacterial activity against a range of pathogens.

  • Study Findings : Brahmbhatt et al. synthesized derivatives of 3-(2,4-disubstituted phenyl)-1-(4-substituted phenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazole and evaluated their activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Among these, one compound showed the most potent antibacterial activity when compared to standard drugs like amikacin and ampicillin .

Table 1: Antibacterial Activity of Selected Compounds

CompoundTarget BacteriaInhibition Zone (mm)Reference Drug
4hS. aureus32Amikacin
4hE. coli30Ampicillin
4hB. subtilis28Chloramphenicol

Cancer Treatment

The compound also shows promise in oncology, particularly as a BRAF inhibitor. BRAF mutations are implicated in various cancers, including melanoma.

  • Mechanism of Action : A study highlighted the development of tricyclic pyrazole derivatives with imidazole or furan scaffolds that inhibit mutant BRAF activity. These compounds were effective in inhibiting oncogenic BRAF-driven extracellular regulated kinase activation in melanoma cell lines .

Table 2: Efficacy of BRAF Inhibitors

CompoundTypeIC50 (nM)Assay Type
1aTriarylimidazole<10Inhibition of purified mutant BRAF
1jIndeno[1,2-c]pyrazole<5Cellular pERK inhibition

Anti-Leishmanial Activity

Another significant application is in the treatment of leishmaniasis, a disease caused by protozoan parasites.

  • Research Insights : A study evaluated various synthesized compounds for anti-leishmanial activity, revealing promising results for derivatives containing the imidazole and pyrazole moieties. These compounds exhibited notable efficacy against Leishmania species, suggesting their potential as therapeutic agents in treating this neglected tropical disease .

Table 3: Anti-Leishmanial Activity Data

CompoundLeishmania SpeciesIC50 (µM)
Compound AL. donovani15
Compound BL. braziliensis20

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of these compounds is crucial for optimizing their pharmacological properties.

  • SAR Analysis : Studies have shown that modifications to the phenyl and imidazole rings can significantly affect biological activity. For instance, substituents on the imidazole ring can enhance binding affinity and selectivity towards specific targets, which is essential for developing more effective drugs .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidative transformations, particularly at nitrogen-containing moieties:

  • Hydrogen peroxide-mediated oxidation converts pyrazole or imidazole rings into corresponding N-oxides, enhancing electrophilicity for subsequent reactions.

  • In situ oxidative aromatization during multicomponent syntheses, as seen in chalcone-hydrazine condensations, generates fully aromatic pyrazole systems .

Table 1: Oxidative Reaction Conditions and Outcomes

Oxidizing AgentTemperatureProductYieldSource
H₂O₂60–80°CN-Oxide derivativesNot reported
Molecular O₂RTAromatized pyrazoles82%

Nucleophilic Substitution

The chloromethyl intermediate of this compound participates in SN2 reactions with nucleophiles:

  • Imidazole substitution : Reaction with imidazole at the chloromethyl position yields 4-((1H-imidazol-1-yl)methyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole (7d ) with 17% yield after recrystallization .

  • Iodine-assisted coupling : Iodine catalyzes substitutions in DMSO, acting as both solvent and oxidant .

Key Example :

text
4-(Chloromethyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole + Imidazole → 7d (17% yield, EtOH/H₂O recrystallization)[4]

Cycloaddition and Multicomponent Reactions

The compound’s electron-deficient rings facilitate cycloadditions:

  • 1,3-Dipolar cycloaddition : Reacts with diazo compounds or alkynes to form fused heterocycles .

  • Palladium-catalyzed coupling : Participates in Suzuki-Miyaura reactions for biaryl synthesis .

Mechanistic Insight :

  • Diazene formation via hydrazine oxidation.

  • Dipolar addition to Michael acceptors (e.g., α,β-unsaturated carbonyls).

  • Aromatization via oxidative elimination .

Cross-Coupling Reactions

Pd catalysis enables functionalization at the phenyl or pyrazole positions:

  • Buchwald-Hartwig amination : Introduces aryl amines at imidazole N-1 .

  • Sonogashira coupling : Attaches alkynyl groups to enhance π-conjugation .

Table 2: Representative Coupling Reactions

Reaction TypeCatalystProduct ClassYield RangeSource
Suzuki-MiyauraPd(PPh₃)₄Biaryl imidazoles55–70%
Ullmann-type couplingCuI/1,10-phenN-arylpyrazoles66–88%

Acid/Base-Mediated Transformations

  • Deprotonation : The pyrazole NH (pKa ~14) reacts with strong bases (e.g., LDA) to form nucleophilic intermediates for alkylation .

  • Condensation : Reacts with aldehydes or ketones under acidic conditions to form Schiff bases or hydrazones .

Biological Ligand Interactions

While not strictly synthetic, the compound’s interactions with enzymes inform its reactivity:

  • CYP121A1 binding : Acts as a type II inhibitor via water-mediated interactions with Thr77, Val83, and Arg386 (KD = 2.63–290 μM) .

  • Antimicrobial activity : Modifications at C-3/C-5 positions correlate with enhanced efficacy against E. coli and S. aureus (MIC = 6.25–25 μg/mL) .

Spectroscopic Characterization

Key data for reaction monitoring:

  • ¹H NMR : Distinct singlets for pyrazole C-H (δ 7.87–8.10 ppm) and imidazole protons (δ 6.95–7.90 ppm) .

  • IR : Stretching vibrations at 1600 cm⁻¹ (C=N) and 3100 cm⁻¹ (aromatic C-H) .

Properties

CAS No.

630389-84-3

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

1-(4-imidazol-1-ylphenyl)pyrazole

InChI

InChI=1S/C12H10N4/c1-6-14-16(8-1)12-4-2-11(3-5-12)15-9-7-13-10-15/h1-10H

InChI Key

WFYVLCOPNLQQKI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)N3C=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Operating protocol B (82° C., 48 hours) was followed using 117 mg of Chxn-Py-Al (0.4 mmoles), 535 mg of 1-(4′-bromophenyl)-1H-imidazole (2.4 mmoles), 136 mg of pyrazole (2 mmoles) and 1.2 ml of acetonitrile.
[Compound]
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
535 mg
Type
reactant
Reaction Step Two
Quantity
136 mg
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
solvent
Reaction Step Four

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